molecular formula C8H14BrNO3 B2421344 (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one CAS No. 2470495-40-8

(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one

Cat. No.: B2421344
CAS No.: 2470495-40-8
M. Wt: 252.108
InChI Key: GDOQYVIVBLIILV-WAYWQWQTSA-N
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Description

(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is an organic compound characterized by the presence of a bromine atom, a dimethylamino group, and two methoxy groups attached to a butenone backbone

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a lead compound for the design of drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s an active pharmaceutical ingredient, its mechanism would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one typically involves the bromination of a precursor molecule followed by the introduction of the dimethylamino and methoxy groups. One common method involves the bromination of 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one: Similar in having a dimethylamino group and a conjugated system.

    Dimethylaminoethyl acrylate: Contains a dimethylamino group and an acrylate moiety.

    4-(Dimethylamino)benzoic acid: Contains a dimethylamino group attached to a benzoic acid.

Uniqueness

(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one is unique due to the combination of its bromine atom, dimethylamino group, and methoxy groups on a butenone backbone

Properties

IUPAC Name

(Z)-3-bromo-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO3/c1-10(2)5-6(9)7(11)8(12-3)13-4/h5,8H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOQYVIVBLIILV-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C(OC)OC)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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